molecular formula C13H22Cl2N2 B1378171 {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride CAS No. 1559059-73-2

{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride

Cat. No.: B1378171
CAS No.: 1559059-73-2
M. Wt: 277.23 g/mol
InChI Key: NKASEGJQKONAQE-UHFFFAOYSA-N
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Description

{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride is a secondary amine salt characterized by a pyrrolidinyl core substituted with a 2-methylphenyl group and an ethylamine side chain. The dihydrochloride form enhances its water solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2-[3-(2-methylphenyl)pyrrolidin-1-yl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c1-11-4-2-3-5-13(11)12-6-8-15(10-12)9-7-14;;/h2-5,12H,6-10,14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKASEGJQKONAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(C2)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with ethylamine, followed by the addition of hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, where the amine group is converted to a nitro or nitroso group.

    Reduction: Reduction reactions can convert the nitro group back to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) can be used in substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe to investigate cellular processes.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes critical structural and physicochemical differences between the target compound and analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Counterion Notable Features
{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride (Target) C₁₄H₂₂Cl₂N₂* 305.25 2-Methylphenyl, pyrrolidinyl Dihydrochloride Balanced lipophilicity; simplified aryl group
BD 1008 C₁₅H₂₂Br₂N₂† 426.07 3,4-Dichlorophenyl, pyrrolidinyl Dihydrobromide High halogen content; σ receptor affinity
[(2,3-Dimethoxyphenyl)methyl][2-(morpholin-4-yl)ethyl]amine dihydrochloride C₁₅H₂₆Cl₂N₂O₃ 353.29 Dimethoxyphenyl, morpholinyl Dihydrochloride Polar methoxy groups; morpholine enhances solubility
2-(2-Methyl-1H-indol-3-yl)ethylamine dihydrochloride C₁₇H₂₁Cl₂N₃ 338.27 Indolyl, pyridinylmethyl Dihydrochloride Bulky aromatic systems; potential CNS activity

*Inferred formula based on structural analysis. †Formula estimated from nomenclature in .

Key Structural and Functional Differences

a) Aromatic Substituents
b) Heterocyclic Moieties
  • The pyrrolidinyl ring in the target compound is conformationally flexible, whereas morpholinyl () introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity .
c) Counterion Effects
  • Dihydrochloride salts (Target, ) generally exhibit higher aqueous solubility than dihydrobromides (BD 1008), making them preferable for injectable formulations .

Implications for Pharmacological Activity

  • BD 1008 (): Its 3,4-dichlorophenyl group is associated with high σ-1 receptor affinity, suggesting the target’s 2-methylphenyl may offer a trade-off between affinity and metabolic stability .
  • Morpholinyl-containing analogues (): The morpholine ring’s oxygen could improve solubility but reduce CNS penetration compared to the target’s pyrrolidine .

Biological Activity

{2-[3-(2-Methylphenyl)-1-pyrrolidinyl]ethyl}amine dihydrochloride, also known as a sigma receptor modulator, has garnered attention for its potential therapeutic applications in treating various neurological disorders. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a 2-methylphenyl group, allowing it to interact selectively with sigma receptors, particularly sigma-1 receptors.

Chemical Structure

The chemical formula for this compound is C13H20N22HClC_{13}H_{20}N_2\cdot 2HCl. The presence of the pyrrolidine ring contributes to its biological activity, influencing how the compound interacts with neurotransmitter systems.

Research indicates that compounds interacting with sigma receptors can modulate neurotransmitter release, which is crucial in conditions such as depression and anxiety. Specifically, this compound has been shown to:

  • Enhance Dopamine Release : This activity may contribute to its potential antidepressant effects.
  • Exhibit Anxiolytic Properties : By modulating sigma-1 receptor activity, it may reduce anxiety symptoms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Dopamine Modulation Enhances dopamine release, potentially alleviating depressive symptoms.
Anxiolytic Effects Reduces anxiety through sigma receptor modulation.
Neuroprotective Effects May protect against neurodegeneration by modulating neuroinflammatory pathways.

Case Studies and Research Findings

  • Sigma Receptor Interaction : A study demonstrated that compounds similar to this compound selectively bind to sigma-1 receptors, leading to significant changes in neurotransmitter dynamics.
  • Antidepressant-Like Effects : In animal models, administration of this compound resulted in reduced depressive-like behaviors when subjected to stress tests, suggesting its potential as an antidepressant .
  • Neuroprotection : Preliminary findings indicate that the compound may have neuroprotective properties in models of neurodegenerative diseases, likely due to its ability to modulate neuroinflammatory responses .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound Name Structure Characteristics Biological Activity
1-[2-(4-Methoxyphenyl)ethyl]-4-piperidinolContains a piperidine ringAntidepressant effects via sigma receptor modulation
N-[2-(m-Methoxyphenyl)ethyl]-N-ethyl-2-(1-pyrrolidinyl)ethylamineSimilar amine structureAntagonist for cocaine-induced effects
1-[2-(4-Chlorophenyl)ethyl]-4-piperidoneHalogenated variantPotential analgesic properties

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